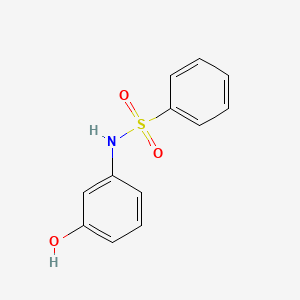

N-(3-hydroxyphenyl)benzenesulfonamide

説明

特性

IUPAC Name |

N-(3-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQZPAGBJKFTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207882 | |

| Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59149-19-8 | |

| Record name | N-(3-Hydroxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59149-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059149198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59149-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxyphenyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Synthesis

Established Synthetic Routes for N-(3-hydroxyphenyl)benzenesulfonamide

The most common and well-established method for the synthesis of this compound involves the reaction of 3-aminophenol (B1664112) with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the amino group of 3-aminophenol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov This straightforward and high-yielding procedure is widely applicable for the preparation of various substituted sulfonamides.

A typical laboratory-scale synthesis would involve dissolving 3-aminophenol in a suitable solvent, followed by the slow addition of benzenesulfonyl chloride at a controlled temperature. The use of a base is crucial to drive the reaction to completion by scavenging the generated HCl. nih.gov The product, this compound, can then be isolated and purified by standard techniques such as precipitation, filtration, and recrystallization. The synthesis of the positional isomer, N-(4-hydroxyphenyl)benzenesulfonamide, has been reported with a 73% yield using a similar procedure with para-aminophenol and benzenesulfonyl chloride in the presence of aqueous sodium carbonate. nih.gov

Strategies for Structural Diversification and Analog Preparation

The this compound scaffold offers multiple points for structural modification, allowing for the synthesis of a diverse library of analogs. These modifications can be broadly categorized into three main areas: changes to the benzenesulfonyl moiety, substitutions on the hydroxyphenyl ring, and incorporation into more complex molecular architectures.

Modifications on the Benzenesulfonyl Moiety

A primary strategy for diversifying the core structure is to introduce substituents onto the benzenesulfonyl ring. This is readily achieved by employing a range of commercially available or synthetically accessible substituted benzenesulfonyl chlorides in the initial sulfonylation reaction. For instance, the synthesis of N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide has been documented, showcasing a simple methyl group substitution on the benzenesulfonyl ring. sigmaaldrich.com

By selecting appropriately substituted benzenesulfonyl chlorides, a wide array of functionalities can be introduced, including but not limited to:

Electron-donating groups (e.g., methoxy, alkyl)

Electron-withdrawing groups (e.g., nitro, halo)

Halogens (e.g., fluoro, chloro, bromo) for potential further functionalization or to modulate electronic properties.

These substitutions can significantly impact the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can influence its biological activity.

Substitutions on the Hydroxyphenyl Ring

The hydroxyphenyl ring presents another avenue for structural modification. The phenolic hydroxyl group and the aromatic ring itself are amenable to various chemical transformations.

One common modification is the O-alkylation of the hydroxyl group. This can be achieved by treating this compound with an appropriate alkyl halide in the presence of a base. This strategy has been successfully applied to the analogous N-(3-hydroxyphenyl)benzamide system, where a variety of 3-O-derivatives were prepared by reacting the parent molecule with different alkyl halides under basic conditions. researchgate.net This approach allows for the introduction of a diverse range of alkyl and substituted alkyl chains, which can be used to probe steric and hydrophobic interactions with biological targets.

Further substitutions on the aromatic ring can be accomplished through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the hydroxyl and sulfonamido groups) must be considered.

Incorporation into Complex Heterocyclic and Hybrid Scaffolds

To explore a wider chemical space and potentially enhance biological activity, the this compound core can be integrated into more complex molecular frameworks, including heterocyclic and hybrid systems. This can be achieved by utilizing the reactive handles on the molecule, such as the phenolic hydroxyl group or the sulfonamide N-H, or by employing multi-step synthetic sequences.

General strategies for incorporating sulfonamide moieties into heterocyclic systems are well-documented and can be adapted for this compound. For example, benzenesulfonamide (B165840) derivatives can be used as precursors for the synthesis of various heterocyclic compounds, including:

Pyrazoles: Chalcones derived from sulfonamide-containing acetophenones can be reacted with hydrazines to form pyrazoline rings. nih.gov

Isoxazoles: The reaction of sulfonamide-containing chalcone (B49325) dibromides with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives. derpharmachemica.com

Thiazoles: Sulfanilamide (B372717) can be elaborated into ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide, which can be further functionalized. rsc.org

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methodologies. In the context of sulfonamide synthesis, several "green" approaches have emerged that offer advantages over traditional methods in terms of reduced reaction times, lower energy consumption, and the use of less hazardous solvents.

Microwave-assisted synthesis has proven to be a powerful tool for accelerating the synthesis of sulfonamides. organic-chemistry.orgscirp.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. scirp.org For instance, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts, using 2,4,6-trichloro- organic-chemistry.orgbohrium.comnih.gov-triazine (TCT) as an activating agent, has been reported to be highly efficient and tolerant of a wide range of functional groups. organic-chemistry.org The synthesis of pyrazoline derivatives of sulfonamides has also been successfully achieved using microwave irradiation. nih.gov

Ultrasound-promoted synthesis is another green chemistry technique that has been applied to the preparation of sulfonamides. bohrium.comnih.govresearchgate.networldscientificnews.com Sonication can enhance reaction rates and yields, often at room temperature, by promoting mass transfer and activating the reacting species. The use of natural and reusable catalysts, such as Natrolite nanozeolite, in conjunction with ultrasound irradiation, offers a particularly sustainable approach to N-sulfonylation. bohrium.comnih.gov

Furthermore, conducting sulfonamide synthesis in water as a solvent represents a significant advancement in green chemistry. A facile and environmentally benign method for the synthesis of sulfonamides in aqueous media under dynamic pH control has been described. rsc.org This approach avoids the use of organic bases and simplifies product isolation, making it an attractive alternative to traditional methods. The use of ammonia (B1221849) gas instead of aqueous ammonia in the synthesis of sulfanilamide has also been reported as a greener process that reduces high-salt wastewater. google.com

These novel synthetic strategies align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing more benign reaction conditions, thereby offering more sustainable routes to this compound and its derivatives.

Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies

The benzenesulfonamide (B165840) scaffold is a cornerstone in the design of various enzyme inhibitors. Researchers have extensively modified this structure to achieve potency and selectivity against several important enzyme families, including carbonic anhydrases, cholinesterases, and lysine-specific demethylase 1.

Carbonic Anhydrase Isoenzyme Inhibition

Primary sulfonamides (R-SO2NH2) are a well-established class of carbonic anhydrase (CA) inhibitors. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, leading to inhibition. Modifications to the "R" group are used to achieve isoform-specific inhibition.

The transmembrane isoforms Carbonic Anhydrase IX (CA IX) and XII (CA XII) are highly expressed in various tumors and are linked to tumor progression and pH regulation in the hypoxic tumor microenvironment. Consequently, they are significant targets for anticancer drug development.

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibitory action against four human CA isoforms. Among these, several compounds showed potent inhibition of the tumor-associated CA IX. For instance, one compound featuring a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring demonstrated an inhibition constant (Kᵢ) of 6.1 nM against CA IX. nih.gov Another study on N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides found that these derivatives inhibited both hCA IX and XII in the submicromolar to micromolar ranges, with Kᵢ values ranging from 0.168 to 0.921 μM against hCA IX and 0.335 to 1.451 μM against hCA XII.

Research on benzylaminoethyureido-tailed benzenesulfonamides revealed that derivatives with fluoro substitutions were particularly effective against hCA IX. nih.gov Specifically, compounds with 4-fluoro and 2-fluoro substitutions showed potent inhibition with Kᵢ values of 30.1 nM and 20.3 nM, respectively, comparable to the clinically used inhibitor Acetazolamide (Kᵢ of 25.8 nM). nih.gov The development of triazinyl-substituted benzenesulfonamide conjugates has also yielded potent hCA IX inhibitors, with Kᵢ values in the range of 2.4–34.1 nM. nih.gov

| Compound Class/Derivative | Target Isoenzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| N-(N-n-octyl-carbamimidoyl)benzenesulfonamide | hCA IX | 0.168 µM |

| N-(N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | hCA XII | 0.335 µM |

| 4-Fluoro-substituted benzylaminoethyureido-benzenesulfonamide | hCA IX | 30.1 nM |

| 2-Fluoro-substituted benzylaminoethyureido-benzenesulfonamide | hCA IX | 20.3 nM |

| 1,3,5-Triazinyl-benzenesulfonamide derivative | hCA IX | 2.4–34.1 nM |

Benzenesulfonamide derivatives have also been evaluated against other physiologically important CA isoforms, such as the cytosolic CA I and CA II, and the brain-associated CA VII. Often, selectivity against the ubiquitous CA I and CA II is a key goal in drug design to minimize off-target effects.

In the study of benzylaminoethyureido-tailed benzenesulfonamides, while many compounds were weak inhibitors of hCA I, they showed potent, nanomolar-range inhibition of the dominant cytosolic isoform hCA II. nih.gov The most effective inhibitor against hCA II in this series was a 4-Bromo, 2-hydroxy substituted derivative with a Kᵢ of 2.8 nM. nih.gov In contrast, two series of novel sulfaguanidine derivatives were found to be inactive against the off-target isoenzymes hCA I and II (Kᵢ >100 μM), demonstrating high selectivity.

CA VII has been identified as a therapeutic target for neurological conditions like neuropathic pain. unifi.it A study focused on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides reported derivatives that were highly selective for the inhibition of CA VII over CA I. unifi.it Several of these compounds exhibited subnanomolar Kᵢ values and satisfactory selectivity towards CA VII over both CA I and II. unifi.it Similarly, N-((4-sulfamoylphenyl)carbamothioyl) amides were found to be strong inhibitors of hCA VII, with Kᵢ values ranging from 1.1 to 13.5 nM.

| Compound Class/Derivative | Target Isoenzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 4-Fluoro-substituted benzylaminoethyureido-benzenesulfonamide | hCA I | 24.6 nM |

| 4-Bromo, 2-hydroxy substituted benzylaminoethyureido-benzenesulfonamide | hCA II | 2.8 nM |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar range |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA I & II | >100 µM |

Bacterial CAs are emerging as novel targets for antimicrobial agents, as they are crucial for the pathogen's metabolic processes, survival, and virulence. A study investigating heteroaromatic sulfonamides against the β-CA from the multidrug-resistant bacterium Acinetobacter baumannii (βAbauCA) found moderate inhibition, with Kᵢ values ranging from 76.9 nM to 874.8 nM. This indicated that the bacterial enzyme was less sensitive to these compounds compared to human isoforms hCA I and hCA II.

In another study, benzenesulfonamide derivatives were tested against CAs from Vibrio cholerae (VchCAs). The investigation showed that a derivative containing a cyclic urea moiety exhibited nanomolar inhibition of VchαCA with a Kᵢ of 4.7 nM and demonstrated high selectivity with respect to human isoenzymes. In general, however, the tested compounds exerted less potent inhibition on the β-CA isoform from V. cholerae, with Kᵢ values in the micromolar range.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary therapeutic agents for managing Alzheimer's disease. mdpi.com The sulfonamide scaffold has been explored for its potential in developing novel cholinesterase inhibitors.

A series of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives were synthesized and evaluated for their anticholinesterase activity. mdpi.com A derivative with a 4-methoxystyryl group showed a significant inhibitory effect against both AChE and BuChE, with half-maximal inhibitory concentration (IC₅₀) values of 4.3 µM and 5.6 µM, respectively. mdpi.com Another series of novel benzenesulfonamides, synthesized from substituted benzene (B151609) sulfonyl chloride and various amines, also exhibited highly potent inhibition of AChE, with Kᵢ values in the nanomolar range (28.11 nM to 145.52 nM).

Research into tryptanthrin derivatives bearing benzenesulfonamide substituents identified a mixed reversible dual inhibitor of both AChE (IC₅₀ = 0.13 µM) and BuChE (IC₅₀ = 6.11 µM). This suggests that the benzenesulfonamide moiety can be incorporated into more complex structures to achieve potent multi-target activity relevant to neurodegenerative diseases.

| Compound Class/Derivative | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) |

|---|---|---|

| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | AChE | 4.3 µM (IC₅₀) |

| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | BuChE | 5.6 µM (IC₅₀) |

| Tryptanthrin-benzenesulfonamide derivative (4h) | AChE | 0.13 µM (IC₅₀) |

| Tryptanthrin-benzenesulfonamide derivative (4h) | BuChE | 6.11 µM (IC₅₀) |

| Novel benzenesulfonamide series | AChE | 28.11–145.52 nM (Kᵢ) |

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in many cancers, making it a promising target for cancer therapy. nih.gov Recent research has focused on developing sulfonamide-based compounds as LSD1 inhibitors.

A study on novel sulfonamide hybrids led to the discovery of a sulphonamide–quinoline–dithiocarbamate hybrid (compound L8) that acts as a selective and reversible LSD1 inhibitor with an IC₅₀ value of 60 nM. nih.gov This compound demonstrated potent antiproliferative activity against various bladder cancer cell lines and was shown to increase the expression levels of LSD1 substrates H3K4me1, H3K4me2, and H3K9me2 in cancer cells, confirming its mechanism of action at a cellular level. nih.gov Another series of sulfonamide derivatives showed moderate activity against LSD1, with IC₅₀ values ranging from 11.57 to 82.46 μM, indicating that the sulfonamide scaffold is a viable starting point for designing potent LSD1 inhibitors. nih.gov

The development of LSD1 inhibitors is an active area of research, with several compounds currently in clinical trials for various cancers, including blood cancers and solid tumors. nih.gov The ability of LSD1 inhibitors to prevent tumor cell proliferation and stimulate an antitumor immune response highlights their therapeutic potential. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) and α-Glucosidase Inhibition

Similarly, α-glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Although direct evidence for α-glucosidase inhibition by N-(3-hydroxyphenyl)benzenesulfonamide is not documented in the available literature, the general class of sulfonamide derivatives has been investigated for a range of enzymatic inhibitory activities.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. The inhibition of urease is therefore a significant target for the development of new antibacterial agents.

Derivatives of benzenesulfonamide have been synthesized and evaluated for their urease inhibitory potential. For instance, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives demonstrated potent urease inhibitory activity, with the most active compound exhibiting an IC50 value significantly lower than the standard inhibitor, thiourea. The structural similarity of these compounds to the natural substrate of urease is believed to contribute to their inhibitory effect. While specific data for this compound is not available, the activity of these related compounds suggests that the benzenesulfonamide scaffold can be effectively utilized for urease inhibition.

Inhibition of Dihydropteroate Synthase

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial synthesis of folic acid, a vitamin essential for the production of nucleic acids and certain amino acids. nih.gov Unlike bacteria, humans obtain folic acid from their diet, making DHPS an attractive target for selective antibacterial agents. nih.gov Sulfonamides are a well-established class of drugs that act as competitive inhibitors of DHPS. nih.gov They are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov By binding to the active site of the enzyme, sulfonamides prevent the synthesis of dihydropteroate, thereby halting bacterial growth. nih.gov This mechanism of action results in a bacteriostatic effect. nih.gov

While specific inhibitory data for this compound against DHPS is not detailed in the available research, its core benzenesulfonamide structure places it within the class of compounds known to target this essential bacterial enzyme.

Inhibition of Other Enzymes Involved in Biochemical Pathways

The benzenesulfonamide moiety is a versatile scaffold that has been incorporated into inhibitors of various other enzymes critical to different biochemical pathways.

Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov Benzenesulfonamide derivatives are a prominent class of CA inhibitors. nih.gov For example, novel 3-amino-4-hydroxy-benzenesulfonamide derivatives have been synthesized and shown to bind to various human carbonic anhydrase isoforms. nih.gov

Cyclooxygenases: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that regioisomeric placement of the sulfonamide group on a phenyl ring can influence the inhibitory potency and selectivity for COX-1 and COX-2. For instance, certain 3-(2-phenylethynyl)benzenesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov

Matrix Metalloproteinases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Overexpression of MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. Benzenesulfonamide-based compounds have been investigated as MMP inhibitors. For example, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide has been shown to be an inhibitor of type IV collagenases (MMP-9). nih.gov

Antimicrobial Properties

The benzenesulfonamide scaffold is a well-known feature in a variety of antimicrobial agents.

Antibacterial Activity Spectrum

Benzenesulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds is the inhibition of dihydropteroate synthase, as previously discussed.

Studies on various benzenesulfonamide derivatives have reported activity against a range of bacterial species. For example, novel benzenesulfonamide derivatives have been shown to be active against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus subtilis. frontiersin.orgresearchgate.net The specific substitution patterns on the benzenesulfonamide core can significantly influence the antibacterial potency and spectrum.

| Bacterial Strain | Derivative | MIC (mg/mL) | Reference |

| Escherichia coli | 4d | 6.72 | frontiersin.org |

| Staphylococcus aureus | 4h | 6.63 | frontiersin.org |

| Pseudomonas aeruginosa | 4a | 6.67 | frontiersin.org |

| Salmonella typhi | 4a | 6.45 | frontiersin.org |

| Bacillus subtilis | 4f | 6.63 | frontiersin.org |

Note: The data presented is for illustrative purposes and represents the activity of related benzenesulfonamide derivatives, not this compound itself.

Antifungal Activity

In addition to their antibacterial properties, benzenesulfonamide derivatives have also shown promise as antifungal agents. The inclusion of a benzenesulfonamide moiety in novel synthetic compounds has been shown to confer significant antifungal activity.

For example, a series of novel matrine-hydroxamic acid derivatives containing a benzenesulfonamide group exhibited exceptional inhibitory activity against Candida albicans. researchgate.net The most potent of these compounds demonstrated a significantly lower MIC value compared to the clinical antifungal drug fluconazole. researchgate.net Mechanistic studies suggest that these compounds may act by preventing biofilm formation and disrupting established biofilms. researchgate.net

The table below shows the antifungal activity of a potent benzenesulfonamide-containing derivative against Candida albicans.

| Fungal Strain | Derivative | MIC (mg/mL) | Reference |

| Candida albicans | 10g | 0.062 | researchgate.net |

| Candida albicans | Fluconazole (control) | 8.590 | researchgate.net |

Note: The data presented is for a related benzenesulfonamide derivative and is intended to illustrate the potential antifungal activity of this class of compounds.

Anti-biofilm Activity

Scientific literature available through public searches does not currently contain specific data regarding the anti-biofilm activity of this compound. While the broader class of sulfonamide compounds has been investigated for various antimicrobial properties, dedicated studies measuring the minimum inhibitory concentration (MIC) or the minimum biofilm eradication concentration (MBEC) for this specific molecule against bacterial or fungal biofilms are not presently available. Therefore, its efficacy in preventing or disrupting biofilm formation remains uncharacterized.

Antioxidant Activities

There is a lack of specific research in publicly accessible scientific databases detailing the antioxidant properties of this compound. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, have not been reported for this compound. The presence of a hydroxyl group on the phenyl ring suggests potential radical-scavenging activity, a characteristic feature of phenolic compounds. nih.gov However, without experimental data, its capacity as an antioxidant, including its EC50 or Trolox equivalent antioxidant capacity (TEAC) values, is undetermined.

Anti-inflammatory Mechanisms

The specific anti-inflammatory mechanisms of this compound have not been elucidated in the available scientific literature. Investigations into its potential to inhibit key inflammatory enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX) have not been reported. nih.gov Consequently, its ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, or to reduce the production of pro-inflammatory cytokines remains unknown. nih.govmdpi.com

Antiproliferative and Antitumor Actions

Detailed studies on the antiproliferative and antitumor actions of this compound are not present in the accessible scientific literature. While the benzenesulfonamide scaffold is a component of various compounds investigated for anticancer properties, specific data regarding the cytotoxic effects of this compound against cancer cell lines are unavailable. nih.govnih.gov Information on its potency, typically represented by IC50 values across different cancer cell types, has not been published.

Modulation of Cell Cycle Progression

There is no available research data to indicate that this compound modulates cell cycle progression in cancer cells. Studies using techniques like flow cytometry to determine if the compound induces cell cycle arrest at specific phases, such as G1, S, or G2/M, have not been reported. nih.gov Therefore, its impact on the expression or activity of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), has not been characterized.

Inhibition of Tubulin Polymerization

The effect of this compound on tubulin polymerization has not been investigated in the available scientific literature. Many antitumor agents function by disrupting microtubule dynamics, either by stabilizing or destabilizing tubulin polymers. mdpi.comnih.gov However, there are no reports of in vitro tubulin polymerization assays or cellular studies, such as immunofluorescence microscopy of the microtubule network, conducted with this specific compound. nih.gov

Interactions with Molecular Targets in Cancer Pathways

Specific molecular targets of this compound within cancer signaling pathways have not been identified in published research. While various benzenesulfonamide derivatives are known to target enzymes like carbonic anhydrases, there is no evidence to suggest that this compound interacts with these or other cancer-relevant proteins. nih.gov Molecular docking or biochemical assay data to support its interaction with specific kinases, transcription factors, or other cellular targets is currently absent from the scientific record.

Activation of Peroxisome Proliferator-Activated Receptor Response Element (PPRE)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes, including lipid and glucose homeostasis. nih.govnih.gov PPARs are activated by ligands, which can be endogenous fatty acids or synthetic compounds. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov

There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological roles. nih.gov For instance, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and is a molecular target for fibrate drugs used to treat hyperlipidemia. researchgate.net PPARγ is predominantly found in adipose tissue and is crucial for adipogenesis and insulin sensitization, making it the target for thiazolidinedione drugs used in the management of type 2 diabetes. nih.gov

Despite the well-established role of PPARs and the therapeutic importance of their ligands, a review of the available scientific literature reveals a lack of studies on the activation of the Peroxisome Proliferator-Activated Receptor Response Element (PPRE) by this compound. Research has been conducted on other benzenesulfonamide derivatives in the context of PPAR modulation; for example, certain benzenesulfonimide compounds have been investigated as PPARα antagonists. researchgate.net However, direct evidence of PPRE activation by this compound is not present in the current body of scientific research.

DNA Binding Interactions

While direct studies on the DNA binding of this compound are limited, research on closely related sulfonamide derivatives provides insights into their potential interactions with DNA. A study on a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide derivatives, including the compound 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (referred to as YM-3), has explored their DNA binding properties through various experimental and computational methods. nih.gov

The investigation of YM-3 and its related compounds revealed that these sulfonamide derivatives are capable of binding to DNA. nih.gov The primary mode of interaction was determined to be a combination of intercalation and groove binding. nih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the minor or major groove of the DNA.

Both experimental techniques and molecular docking studies suggested that these derivatives are effective DNA binders. nih.gov The research highlighted that the structural features of these molecules, including the presence of electron-donating groups, may influence their DNA binding affinity. nih.gov

The following table summarizes the key findings from the study on the DNA binding of the related sulfonamide derivative, YM-3.

| Parameter | Finding | Source |

| Compound | 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-3) | nih.gov |

| DNA Target | Not specified | nih.gov |

| Binding Mode | Mixed intercalative and groove binding | nih.gov |

| Significance | The study provides evidence that sulfonamide derivatives with a 3-hydroxyphenyl group can interact with DNA. | nih.gov |

It is important to note that while this research on a related derivative offers valuable information, the DNA binding interactions of this compound itself may differ. Further studies are required to elucidate the specific interactions of this compound with DNA.

Structure Activity Relationship Sar and Rational Design

Impact of Substituents on the Benzenesulfonyl Moiety on Biological Activity

The substitution pattern on the benzenesulfonyl ring plays a pivotal role in modulating the biological activity of N-(3-hydroxyphenyl)benzenesulfonamide analogs. The electronic properties and size of the substituents can significantly influence target binding and pharmacokinetic properties.

Generally, the introduction of electron-withdrawing groups, such as nitro (NO2) or halogen atoms (F, Cl), at the para-position of the benzenesulfonyl ring tends to enhance the inhibitory activity of these compounds against various enzymes. rsc.orgajchem-b.comnih.gov For instance, studies on benzenesulfonamide (B165840) derivatives as carbonic anhydrase (CA) inhibitors have shown that a p-chloro or p-nitro substitution leads to a significant increase in potency. rsc.org This enhancement is often attributed to the increased acidity of the sulfonamide proton, which facilitates stronger coordination with the zinc ion in the active site of metalloenzymes. rsc.org Conversely, the introduction of bulky or electron-donating groups may lead to a decrease in activity, potentially due to steric hindrance or unfavorable electronic interactions within the binding pocket. nih.gov

In the context of anti-influenza agents, derivatives with fluoro or chloro substitutions on the benzenesulfonyl ring showed a 3- to 5-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov However, larger groups like methyl, methoxyl, or trifluoromethyl (CF3) generally resulted in reduced antiviral activities. nih.gov

| Substituent (Position) | Observed Effect on Activity | Potential Rationale | Reference Target/Activity |

|---|---|---|---|

| -Cl, -NO2 (para) | Increased Potency | Electron-withdrawing, enhances sulfonamide acidity | Carbonic Anhydrase Inhibition, Antibacterial |

| -F, -Cl | Increased Potency | Favorable electronic and steric properties | Anti-influenza |

| -CH3, -OCH3, -CF3 | Decreased Potency | Unfavorable steric/electronic interactions | Anti-influenza |

| Bulky Groups | Decreased Potency | Steric hindrance in binding pocket | General Observation |

Influence of Hydroxyphenyl Ring Substitutions on Pharmacological Profiles

Modifications to the hydroxyphenyl ring are equally critical in defining the pharmacological profile of this compound derivatives. The position of the hydroxyl group and the presence of other substituents dictate the molecule's ability to form key interactions with its biological target.

The hydroxyl (-OH) group is a crucial feature, often acting as a hydrogen bond donor or acceptor. Its position (ortho, meta, or para) influences the orientation of the molecule within the binding site. For this compound, the meta-hydroxyl group provides a specific vector for hydrogen bonding that is critical for its activity against certain targets.

Introducing additional substituents to this ring can fine-tune the compound's properties. For example, the addition of electron-withdrawing groups can modulate the pKa of the phenolic hydroxyl group, affecting its interaction strength. Studies on related sulfonamides have shown that substitutions can dramatically alter isoform selectivity. For instance, in the development of carbonic anhydrase inhibitors, tail modifications on the phenyl ring are a key strategy to achieve specificity for different CA isoforms. nih.gov

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| -OH | meta (as in parent) | Essential for activity | Acts as a key hydrogen bond donor/acceptor. |

| -OH | ortho/para | Alters activity/selectivity | Changes the orientation of H-bonding interactions. |

| Halogens (-F, -Cl) | Various | Can increase potency | Modulates electronic properties and can form halogen bonds. |

| Small alkyl groups | Various | Variable | Can improve hydrophobic interactions or cause steric clash. |

Role of Linker Regions and Conformational Flexibility in Bioactivity

The sulfonamide group (-SO2NH-) acts as the linker between the two aromatic rings. Its conformational state and flexibility are critical determinants of biological activity. researchgate.net The geometry of this linker dictates the relative orientation of the benzenesulfonyl and hydroxyphenyl moieties, which is essential for proper alignment within the target's binding site. researchgate.netnih.gov

Pharmacophore Identification and Essential Structural Motifs for Target Interaction

A pharmacophore model for this compound-based inhibitors generally consists of several key features derived from its essential structural motifs.

Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (-SO2NH2) is a classic ZBG. It coordinates to the Zn(II) ion present in the active site of metalloenzymes like carbonic anhydrases, which is a primary mechanism of action for many sulfonamide drugs. rsc.org

Aromatic Rings: The two aromatic rings (benzenesulfonyl and hydroxyphenyl) are crucial for establishing hydrophobic and π-π stacking interactions within the active site. These interactions help to properly orient the molecule for optimal binding. nih.govsdu.dk

Hydrogen Bond Donor/Acceptor: The sulfonamide NH group acts as a hydrogen bond donor. The sulfonamide oxygens and the phenolic hydroxyl group act as hydrogen bond acceptors. nih.gov The 3-hydroxy group on the phenyl ring is a particularly important feature, providing a directional hydrogen bond that can significantly contribute to affinity and selectivity. researchgate.net

A general pharmacophore model would include an aromatic ring feature, a hydrogen bond acceptor (the 3-OH group), and another aromatic ring connected to a hydrogen bond donor/acceptor feature (the sulfonamide linker). researchgate.net Structural studies on various sulfonamide inhibitors have shown that active site residues, particularly those lining hydrophobic pockets, dictate the specific binding orientation and affinity. nih.gov

Strategies for Optimizing Potency, Selectivity, and Biological Efficacy

The rational design and optimization of this compound derivatives involve a multi-parameter approach to enhance potency, improve selectivity, and achieve favorable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov

Potency Enhancement: Potency can be increased by introducing substituents that form additional favorable interactions with the target protein. As discussed, adding small, electron-withdrawing groups to the benzenesulfonyl ring is a common strategy. rsc.org

Selectivity Improvement: Achieving selectivity, for instance, between different enzyme isoforms, is a major challenge. The "tail approach" is a widely used strategy where different chemical moieties are attached to the core scaffold, typically extending from one of the aromatic rings. nih.gov These tails can exploit subtle differences in the active sites of various isoforms. For example, incorporating glycosyl or triazole moieties has been used to achieve selective inhibition of specific carbonic anhydrase isoforms. acs.org

Improving ADMET Properties: Lead optimization campaigns focus on balancing potency with metabolic stability and other pharmacokinetic parameters. nih.gov This can involve modifying lipophilicity (cLogP) and the topological polar surface area (tPSA) to improve cell permeability and aqueous solubility. nih.gov For example, introducing chloro-substitutions has been shown to reduce metabolic clearance in some series. nih.gov Computational tools are frequently used to predict ADMET properties early in the design process, helping to prioritize compounds with a higher likelihood of success in later developmental stages. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. For many benzenesulfonamide (B165840) derivatives, molecular docking studies have been crucial in elucidating their mechanism of action by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site of a target protein. tandfonline.com

However, specific molecular docking studies detailing the ligand-target interactions for N-(3-hydroxyphenyl)benzenesulfonamide were not found in the available scientific literature. Consequently, no data on its binding affinities or specific interactions with biological targets can be provided.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. nih.govnih.gov These theoretical methods provide fundamental insights into the stability, reactivity, and spectroscopic properties of a compound.

Equilibrium Geometry Determination

Determining the equilibrium geometry involves finding the lowest energy arrangement of atoms in a molecule. This is typically achieved using computational methods like DFT with a specific basis set (e.g., B3LYP/6-31G(d,p)). nih.gov The output provides optimized bond lengths, bond angles, and dihedral angles. mkjc.in For this compound, specific published data on its optimized geometric parameters from quantum chemical calculations could not be located.

Total Energy and Electronic Properties Analysis

These calculations determine the molecule's total energy at its optimized geometry, which relates to its thermodynamic stability. bsu.by Other electronic properties, such as dipole moment and charge distribution, can also be computed to understand the molecule's polarity and potential sites for intermolecular interactions. No specific published data for the total energy or detailed electronic properties of this compound were found.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., UV/Vis)

Theoretical methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV/Vis) of a molecule. researchgate.netresearchgate.net These calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). bsu.by While this is a common practice for characterizing novel compounds, predicted UV/Vis spectroscopic data for this compound are not available in published studies.

Theoretical Studies on Complex Formation (e.g., with Metal Ions)

Benzenesulfonamide derivatives and related Schiff bases are known to form stable complexes with various metal ions. nih.govresearchgate.netscirp.org Theoretical studies can be employed to model the geometry of these complexes, determine the nature of the coordination bonds between the ligand and the metal ion, and predict the stability of the resulting complex. Such studies provide insight into how metal complexation might alter the biological or chemical properties of the parent molecule. A review of the literature did not reveal any theoretical studies focused on the formation of metal complexes with this compound.

Applications in Medicinal Chemistry and Biomedical Research

Contribution to Drug Discovery and Development Pipelines

N-(3-hydroxyphenyl)benzenesulfonamide and its derivatives serve as valuable scaffolds in the intricate process of drug discovery and development, from the initial identification of promising lead compounds to the synthesis of novel therapeutic agents.

Lead Compound Identification and Optimization

The identification of a lead compound—a chemical structure with promising biological activity—is a foundational step in the drug discovery journey. The this compound framework provides a versatile starting point for chemical modification and optimization. Researchers can systematically alter the structure to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antitubercular agents, a study synthesized a series of 3-amino-5-benzylphenol derivatives. Among them, N-(3-benzyl-5-hydroxyphenyl)benzenesulfonamide, a close analog of the titular compound, was investigated. While this specific sulfonamide derivative did not show significant inhibitory activity against Mycobacterium tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, its synthesis and evaluation were crucial in the structure-activity relationship (SAR) studies. nih.gov This process of synthesizing and testing analogs helps in understanding which chemical modifications are essential for biological activity, thereby guiding the optimization of lead compounds. nih.gov

Development of New Therapeutic Agents and Precursors

The this compound structure serves as a precursor for the synthesis of more complex molecules with therapeutic potential. The presence of the hydroxyl and sulfonamide groups allows for a variety of chemical reactions to introduce new functionalities and build upon the core scaffold.

An example of this is seen in the development of novel inhibitors for carbonic anhydrases (CAs), enzymes implicated in various diseases. nih.gov Benzenesulfonamides are a well-established class of CA inhibitors, and derivatives incorporating a hydroxyphenyl moiety are of significant interest. nih.govnih.gov Research on pyrazole-based benzenesulfonamides has demonstrated that modifications, such as the inclusion of a 2-hydroxyphenyl ring, can lead to potent and selective inhibitors of different CA isoforms. nih.gov For example, certain pyrazole-based benzenesulfonamides with a 2-hydroxyphenyl group have shown significant inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII. nih.gov

Development of Novel Antimicrobial Agents to Combat Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new antibacterial agents. The sulfonamide class of drugs were among the first effective antimicrobials and continue to be a source of inspiration for the development of new agents. researchgate.net

While direct studies on the antimicrobial activity of this compound against resistant strains are limited, research on related compounds highlights the potential of this chemical class. For instance, a study on N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (B165840) demonstrated moderate to low activity against Escherichia coli, Bacillus subtilis, and Bacillus linens. nih.gov The introduction of the benzenesulfonylamido group into fluoroquinolones, a class of antibiotics, has been shown to shift their activity from being more effective against Gram-negative bacteria to Gram-positive strains, suggesting a strategy to overcome certain resistance mechanisms. nih.gov Furthermore, the synthesis of novel benzenesulfonamide derivatives continues to be an active area of research to address the challenge of antimicrobial resistance. researchgate.netfrontiersin.org

Research Tools for Studying Enzyme Function and Biochemical Pathways

Beyond their therapeutic potential, benzenesulfonamide derivatives are valuable tools for studying the function of enzymes and elucidating biochemical pathways. Their ability to selectively inhibit specific enzymes allows researchers to probe the role of these enzymes in cellular processes.

A prime example is the use of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). taylorandfrancis.com These enzymes are involved in numerous physiological processes, and their inhibition can have significant effects. taylorandfrancis.com By using benzenesulfonamide-based inhibitors, researchers can study the specific roles of different CA isoforms. nih.gov For instance, studies on pyrazole-based benzenesulfonamides incorporating a 2-hydroxyphenyl moiety have identified compounds with inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII. nih.gov Such selective inhibitors are instrumental in dissecting the distinct functions of these closely related enzymes in both normal physiology and disease states.

Exploration in Material Science Applications

While the primary focus of research on this compound has been in the biomedical field, the broader class of sulfonated polymers has found applications in material science. These polymers, which contain sulfonic acid groups, exhibit properties such as high thermal stability and ionic conductivity. ontosight.ai

Polymers containing benzenesulfonamide groups can be synthesized and are being explored for various applications. rsc.org For example, sulfonated polymers are used in the development of ion exchange membranes for fuel cells and in water treatment processes. ontosight.ai Although specific applications of this compound in material science are not well-documented, its chemical structure suggests potential for incorporation into novel polymer systems.

Potential as Antitubercular Agents

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. acs.orgresearchgate.net The benzenesulfonamide scaffold has been explored for its potential in developing new treatments for tuberculosis. researchgate.net

A significant study in this area involved the synthesis and evaluation of a series of 3-amino-5-benzylphenol derivatives. As part of this research, N-(3-benzyl-5-hydroxyphenyl)benzenesulfonamide, a close structural analog of this compound, was synthesized. nih.gov Although this particular compound showed weak activity against Mycobacterium tuberculosis H37Ra (MIC = 50 μg/mL), the study successfully identified other derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, with potent antitubercular activity. nih.gov This highlights the utility of the core hydroxyphenyl structure in the design of novel antitubercular agents. The structure-activity relationship data generated from such studies is invaluable for the rational design of more effective treatments for tuberculosis. nih.gov

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Complex Derivatives

The development of more potent and selective analogs of N-(3-hydroxyphenyl)benzenesulfonamide hinges on the evolution of sophisticated synthetic techniques. While traditional methods involve the condensation of 3-aminophenol (B1664112) with benzenesulfonyl chloride, future strategies are focused on creating libraries of complex derivatives with greater structural diversity.

Key advanced strategies include:

Palladium-Mediated Cross-Coupling: Employing powerful catalytic systems, such as palladium catalysts, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.org This allows for the introduction of a wide array of functional groups onto the benzenesulfonamide (B165840) core, enabling fine-tuning of its pharmacological properties.

Scaffold Hopping and Linker-Based Design: Incorporating novel heterocyclic systems or versatile linkers, such as 1,3,5-triazine, to which various amino acids or other moieties can be attached. nih.gov This approach allows for the systematic exploration of the chemical space around the core structure to optimize target binding and pharmacokinetic profiles. nih.gov

Optimization of Reaction Conditions: Research into environmentally benign, water-based synthetic procedures is gaining traction over traditional organic solvents like DMF or THF. nih.gov Optimizing catalysts, temperature, and solvent systems can lead to significantly higher yields and product purity, which is crucial for developing viable drug candidates. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, rapid generation of diverse compound libraries. |

| Palladium-Mediated Coupling | Using palladium catalysts to form new C-C or C-heteroatom bonds. frontiersin.org | High functional group tolerance, allows for precise and complex structural modifications. |

| Linker-Based Synthesis | Attaching functional moieties to the core structure via a central linker like 1,3,5-triazine. nih.gov | Systematic exploration of structure-activity relationships (SAR) by varying the attached groups. |

| Green Chemistry Approaches | Utilizing water-based solvent systems and optimizing catalysts to improve yield and reduce environmental impact. nih.gov | Higher efficiency, improved safety profile, and sustainability of the synthetic process. |

Elucidation of Novel Biological Targets and Mechanisms of Action

While benzenesulfonamides are well-known inhibitors of carbonic anhydrase (CA) enzymes, particularly tumor-associated isoforms like CA IX, future research is aimed at identifying novel biological targets to expand their therapeutic applications. nih.gov The this compound scaffold is a valuable starting point for developing multi-target-directed ligands for complex multifactorial diseases.

Emerging areas of investigation for novel targets include:

Neurodegenerative Diseases: Derivatives are being explored as multi-target agents for Alzheimer's disease by simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and preventing the aggregation of beta-amyloid plaques. nih.gov

Inflammation and Oxidative Stress: Other enzymes such as lipoxygenase (LOX), phosphodiesterase 4 (PDE4), and human peroxiredoxin 5 are being investigated as potential targets. frontiersin.orgindexcopernicus.com Inhibition of these pathways could offer therapeutic benefits in inflammatory conditions.

Antimicrobial Applications: The scaffold's potential is being studied for inhibiting essential bacterial enzymes like glucosamine-6-phosphate synthase, which could lead to the development of new antibacterial agents. frontiersin.org

| Potential Biological Target | Associated Disease/Process | Therapeutic Rationale |

|---|---|---|

| Carbonic Anhydrases (e.g., CA IX) | Cancer | Inhibition disrupts pH regulation in tumor cells, leading to reduced proliferation and invasion. nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Inhibition increases neurotransmitter levels, offering symptomatic relief. nih.gov |

| Beta-Amyloid Aggregation | Alzheimer's Disease | Preventing the formation of toxic amyloid plaques in the brain. nih.gov |

| Lipoxygenase (LOX) | Inflammation | Blocking the production of pro-inflammatory leukotrienes. indexcopernicus.com |

| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | Inhibition leads to anti-inflammatory effects. frontiersin.org |

| Glucosamine-6-Phosphate Synthase | Bacterial Infections | Inhibiting a key enzyme in the bacterial cell wall synthesis pathway. frontiersin.org |

Integration of Advanced Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its derivatives, future research will increasingly rely on the integration of multiple "omics" datasets. nih.gov This systems biology approach can provide a holistic view of how the compound interacts with biological systems, revealing its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects. nih.govmdpi.com

Potential applications of omics technologies include:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in cells upon treatment with the compound, providing clues about the cellular pathways being affected.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can help identify the direct protein targets of the compound and its downstream effects.

Metabolomics: To measure changes in the levels of small-molecule metabolites, revealing how the compound alters cellular metabolism. mdpi.com

Genomics: To identify genetic variations that may influence an individual's response to the compound, paving the way for personalized medicine approaches.

By integrating these large-scale datasets, researchers can construct comprehensive models of the compound's activity, leading to a more rational design of second-generation drugs and a better understanding of their therapeutic potential. nih.govnih.gov

| Omics Technology | Data Generated | Potential Application for this compound Research |

|---|---|---|

| Genomics | DNA sequence variations | Identify genetic biomarkers that predict patient response or susceptibility to side effects. |

| Transcriptomics | Gene expression levels (RNA) | Uncover molecular pathways modulated by the compound; understand mechanism of action. |

| Proteomics | Protein abundance and modifications | Identify direct binding partners and downstream protein signaling changes. |

| Metabolomics | Levels of endogenous small molecules | Assess the impact of the compound on cellular metabolic pathways and functions. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and development for compounds like this compound. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-test-learn cycle.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing ML models that can predict the biological activity of novel, unsynthesized derivatives based solely on their chemical structure. nih.gov This allows for the virtual screening of millions of potential compounds to prioritize the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target while maintaining desirable drug-like properties.

Target Prediction and Polypharmacology: Employing AI platforms to predict both the intended targets and potential off-targets of a given derivative. nih.gov This is crucial for understanding a compound's complete pharmacological profile, including its potential for side effects or for drug repurposing.

ADME/Tox Prediction: Training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process.

By integrating AI and ML into the research pipeline, the development of next-generation drugs based on the this compound structure can become more efficient, cost-effective, and targeted. nih.gov

| AI/ML Application | Description | Impact on Drug Development |

|---|---|---|

| QSAR Modeling | Predicting biological activity from chemical structure. nih.gov | Prioritizes promising candidates for synthesis, reducing time and cost. |

| Generative Models | Designing novel molecules with desired properties. | Accelerates the discovery of innovative lead compounds. |

| Target Prediction | Identifying potential on- and off-targets for a compound. nih.gov | Provides a comprehensive understanding of a drug's mechanism and potential side effects. |

| ADME/Tox Prediction | Forecasting pharmacokinetic and toxicity profiles. | Reduces late-stage failures by identifying problematic compounds early. |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-hydroxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via coupling reactions. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate derivatives can react with aminobenzophenone analogs under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization to achieve >95% purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and sulfonamide group integration.

- IR spectroscopy : Identification of O–H (3200–3600 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : To resolve atomic positions and confirm hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds in the crystal structure of this compound influence its physicochemical properties?

The crystal structure reveals N–H⋯O and O–H⋯O hydrogen bonds, which stabilize the lattice but may reduce solubility in nonpolar solvents. These interactions also enhance thermal stability, as evidenced by melting points >200°C. Solubility can be modulated by introducing substituents (e.g., alkyl groups) to disrupt hydrogen bonding without compromising stability .

Q. What strategies are effective for resolving contradictions in reported biological activity data for sulfonamide derivatives?

- Standardized bioassays : Ensure consistent cell lines, concentrations, and controls (e.g., using doxorubicin as a reference in anticancer studies) .

- Structural validation : Cross-reference biological results with crystallographic data to confirm compound integrity.

- SAR studies : Compare activity across derivatives with systematic substituent variations (e.g., halogenation or methoxy groups) to identify key pharmacophores .

Q. How can advanced crystallographic tools like SHELXL and Flack parameters improve the accuracy of enantiomorph-polarity determination in sulfonamide derivatives?

- SHELXL refinement : Utilizes least-squares algorithms to optimize structural models against diffraction data, particularly for high-resolution datasets .

- Flack x parameter : Provides robust enantiomorph discrimination, especially for non-centrosymmetric structures, by analyzing incoherent scattering from twin components. This avoids false chirality assignments common in near-symmetric systems .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model electron density distributions to predict sites for electrophilic substitution (e.g., sulfonamide nitrogen or hydroxyl oxygen).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using crystal structure data to guide functionalization for enhanced binding .

Methodological Notes

- Data Validation : Always cross-validate synthetic yields with multiple analytical methods (e.g., NMR and HPLC) to rule out byproducts .

- Crystallographic Best Practices : Use SHELX programs for structure refinement and report Flack parameters to ensure enantiomeric purity in chiral derivatives .

- Biological Assays : Include positive controls and replicate experiments to mitigate variability in activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。